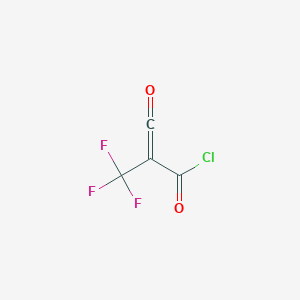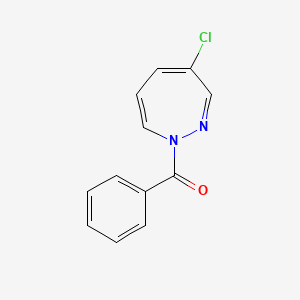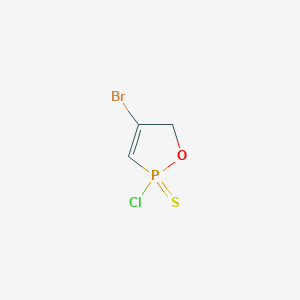
N-Methyl-N,N-dinonylnonan-1-aminium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature, and its nitrate group, which imparts certain reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dinonylnonan-1-aminium nitrate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the introduction of the nitrate group. One common method involves the reaction of N,N-dinonylnonan-1-amine with methyl iodide in the presence of a base to form the quaternary ammonium iodide. This intermediate is then treated with silver nitrate to exchange the iodide ion for a nitrate ion, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,N-dinonylnonan-1-aminium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can participate in oxidation reactions, potentially forming nitro compounds.
Reduction: The compound can be reduced under specific conditions, leading to the formation of amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N,N-dinonylnonan-1-aminium nitrate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in studies of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Methyl-N,N-dinonylnonan-1-aminium nitrate is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic regions of molecules or cell membranes, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction can disrupt the structure of lipid bilayers, leading to cell lysis in microbial organisms. The nitrate group can also participate in redox reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium nitrate
- N-Methyl-N,N-didecyldecan-1-aminium nitrate
- N-Methyl-N,N-didodecyldodecan-1-aminium nitrate
Uniqueness
N-Methyl-N,N-dinonylnonan-1-aminium nitrate is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and influences its surfactant behavior. Compared to similar compounds with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and efficacy in disrupting lipid bilayers.
Propiedades
Número CAS |
64789-34-0 |
|---|---|
Fórmula molecular |
C28H60N2O3 |
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
methyl-tri(nonyl)azanium;nitrate |
InChI |
InChI=1S/C28H60N.NO3/c1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;2-1(3)4/h5-28H2,1-4H3;/q+1;-1 |
Clave InChI |
DMSWNEOMPNQYGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)



![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)

![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)



![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)


